2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclohexylamino group attached to a thiazole ring, which is known for its role in various biological activities. The compound's chemical formula is C₈H₁₁N₂O₂S, and it is classified as an organic compound within the thiazole family.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, where it is available for research purposes. The compound is typically synthesized in laboratory settings due to its specific structural requirements and potential applications in pharmacology.
2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid belongs to the class of heterocyclic compounds, specifically thiazoles. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is categorized under organic compounds with biological significance, particularly in the field of drug development.
The synthesis of 2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with cyclohexylamine under controlled conditions.
Technical Details:
The molecular structure of 2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid consists of a thiazole ring with a carboxylic acid group and a cyclohexylamino substituent.
Data:
The compound can participate in various chemical reactions typical of amides and thiazoles.
Technical Details:
The mechanism of action for 2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors.
Data:
2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits several notable physical properties:
The chemical properties include:
2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has potential applications in:
The thiazole ring—a five-membered heterocycle featuring both nitrogen and sulfur atoms—constitutes a privileged scaffold in drug discovery due to its versatile pharmacological profile and presence in biologically critical molecules. This aromatic system exhibits strong resonance stabilization, moderate water solubility, and dipole moments (~1.61 D) that facilitate target binding through dipole-dipole interactions and hydrogen bonding [1] [4]. Naturally occurring in vitamin B1 (thiamine), the curacin A family (antitumor agents), and firefly luciferin, thiazoles have been synthetically engineered into drugs spanning antimicrobials (sulfathiazole), antivirals (ritonavir), and kinase inhibitors (dabrafenib) [1] [6]. Their synthetic adaptability enables strategic decoration at C-2, C-4, and C-5 positions, allowing medicinal chemists to fine-tune electronic properties, steric bulk, and hydrogen-bonding capacity [4] [6]. Within this landscape, 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid integrates three high-impact modifications: a 2-aminothiazole core, a lipophilic cyclohexylamino group, and an ionizable carboxylic acid moiety—each empirically associated with enhanced bioactivity across therapeutic targets.
Protein-protein interactions (PPIs) represent challenging yet therapeutically promising targets due to their roles in neurodegeneration, oncology, and viral pathogenesis. Traditional enzymatic active-site inhibitors often fail at disrupting large, flat PPI interfaces, necessitating alternative strategies. Thiazole derivatives, particularly 5-aminothiazoles, have emerged as potent PPI modulators by exploiting allosteric sites or stabilizing inactive protein conformations. A seminal study demonstrated that 5-aminothiazoles selectively modulate the PPI-mediated functions of prolyl oligopeptidase (PREP), a serine protease linked to tau pathology in Alzheimer’s disease and α-synuclein aggregation in Parkinson’s disease [3]. Unlike classical PREP inhibitors (e.g., KYP-2047) that target the catalytic site, these thiazoles bind a novel allosteric site identified through molecular modeling and validated via point mutations (e.g., Tyr473Ala, Asp563Ala). This binding disrupts PREP’s interaction with α-synuclein and protein phosphatase 2A without inhibiting proteolytic activity—highlighting a function-selective mechanism [3].
Table 1: PPI Modulation by 5-Aminothiazoles vs. Classical PREP Inhibitors
Property | 5-Aminothiazole Modulators | Classical Active-Site Inhibitors |
---|---|---|
Binding Site | Novel allosteric site | Catalytic pocket |
PPI Disruption (e.g., α-synuclein) | Yes (IC₅₀ < 1 μM) | Minimal effect |
Proteolytic Inhibition | Weak (IC₅₀ > 10 μM) | Potent (IC₅₀ < 0.1 μM) |
Selectivity | Function-specific modulation | Broad enzymatic inhibition |
This paradigm extends beyond PREP. Thiazole-containing peptides like apratoxin A (from marine cyanobacteria) inhibit cancer cell growth by disrupting the Sec61-mediated protein translocation machinery—a PPI-dependent process [2] [6]. The thiazoline ring in apratoxin imposes conformational rigidity, enabling high-affinity binding to Sec61α’s cytoplasmic surface [2]. Similarly, frentizole—a benzothiazole-urea derivative—suppresses viral PPIs by inhibiting HIV reverse transcriptase dimerization, curtailing viral replication [5]. These cases underscore thiazole’s capacity to engage challenging PPI targets through topology-complementary interactions.
The 2-aminothiazole motif has undergone systematic optimization to enhance target affinity, metabolic stability, and solubility. Early derivatives like thiazolidine-4-carboxylic acid (a cysteine-derived cyclic thioether) exhibited moderate neuraminidase inhibition (IC₅₀ ~10 μM) but suffered from poor membrane permeability due to high polarity [8]. Introduction of a planar 2-aminothiazole core—synthesized via Hantzsch thiazole synthesis (α-haloketone + thiourea)—improved aromatic stacking with biological targets while retaining hydrogen-bonding capabilities via the exocyclic amine [6] [8]. For example, replacing thiazolidine with 2-aminothiazole in influenza neuraminidase inhibitors boosted activity 70-fold (IC₅₀ = 0.14 μM) by enabling π-cation interactions with Arg152 in the active site [8].
Modern synthetic advances further refined this scaffold:
Table 2: Evolution of 2-Aminothiazole-Based Inhibitors
Generation | Prototype Structure | Target | Key Advancement |
---|---|---|---|
1st | Thiazolidine-4-carboxylic acid | Influenza neuraminidase | Natural product-derived scaffold |
2nd | 2-Aminothiazole | Neuraminidase, kinases | Improved aromatic stacking, H-bonding |
3rd | 5-Carboxy-2-aminothiazole | Kinases, PREP | Enhanced solubility and target anchoring |
4th | 2-(Cyclohexylamino)-4-methyl-5-carboxythiazole | PPIs, kinases | Optimized hydrophobicity and metabolic stability |
These innovations culminated in scaffolds like 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, where methyl substitution at C-4 sterically blocks metabolic oxidation, extending plasma half-life [6].
The cyclohexylamino and carboxylic acid groups in 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid synergistically enhance target engagement through complementary physicochemical mechanisms.
The cyclohexylamino moiety at C-2 provides:
Conversely, the carboxylic acid at C-5 delivers:
Table 3: Bioactivity Contributions of Key Substituents
Substituent | Role in Target Binding | Physicochemical Impact |
---|---|---|
Cyclohexylamino (C-2) | Fills hydrophobic pockets (e.g., PREP allosteric site), van der Waals interactions | ↑ Log P (by ~2 units), ↓ Metabolic oxidation |
Methyl (C-4) | Steric blockade of epoxidation, electron donation to π-system | ↑ Metabolic stability, ↑ Ring electron density |
Carboxylic Acid (C-5) | Salt bridges with basic residues, H-bonding with Ser/Thr | ↓ Log P (by ~3 units), ↑ Water solubility |
In kinase inhibitors like dabrafenib, the combination of a thiazole carboxamide (isosteric to carboxylic acid) and a lipophilic tert-butyl group mirrors this design—confirming that hydrophobic/acidic group pairing maximizes target affinity while balancing solubility [6]. For 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, this synergy positions it as a versatile precursor for PPI-focused drug discovery.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3